2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide
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Overview
Description
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes as starting materials. These methods are scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce halogenated tetrazoles .
Scientific Research Applications
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in photographic processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar uses.
Oteseconazole: An antifungal agent currently in clinical trials.
Uniqueness
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships .
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-8-10-14(11-9-13)17-19-21-22(20-17)12-16(23)18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBHXDSUOGUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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